Cas no 71922-59-3 (Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-)
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-
- 2-[benzyl(phenylmethoxycarbonyl)amino]acetic acid
- (N-(Phenylmethoxy)carbonyl)-N-(phenylmethyl)-glycine
- DTXSID90461020
- AIHWEWRRKFVMEH-UHFFFAOYSA-N
- 71922-59-3
- A1-13055
- 2-{benzyl[(benzyloxy)carbonyl]amino}acetic acid
- EN300-7314218
- N-benzyl-N-benzyloxycarbonyl-glycine
- n-benzyloxycarbonyl-n-benzyl glycine
- SCHEMBL2787581
-
- Inchi: 1S/C17H17NO4/c19-16(20)12-18(11-14-7-3-1-4-8-14)17(21)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20)
- InChI Key: AIHWEWRRKFVMEH-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N(CC(=O)O)CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 299.11581
- Monoisotopic Mass: 299.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- PSA: 66.84
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7314218-0.05g |
2-{benzyl[(benzyloxy)carbonyl]amino}acetic acid |
71922-59-3 | 0.05g |
$563.0 | 2023-05-24 | ||
| Enamine | EN300-7314218-0.1g |
2-{benzyl[(benzyloxy)carbonyl]amino}acetic acid |
71922-59-3 | 0.1g |
$591.0 | 2023-05-24 | ||
| Enamine | EN300-7314218-0.25g |
2-{benzyl[(benzyloxy)carbonyl]amino}acetic acid |
71922-59-3 | 0.25g |
$617.0 | 2023-05-24 | ||
| Enamine | EN300-7314218-0.5g |
2-{benzyl[(benzyloxy)carbonyl]amino}acetic acid |
71922-59-3 | 0.5g |
$645.0 | 2023-05-24 | ||
| Enamine | EN300-7314218-1.0g |
2-{benzyl[(benzyloxy)carbonyl]amino}acetic acid |
71922-59-3 | 1g |
$671.0 | 2023-05-24 | ||
| Enamine | EN300-7314218-2.5g |
2-{benzyl[(benzyloxy)carbonyl]amino}acetic acid |
71922-59-3 | 2.5g |
$1315.0 | 2023-05-24 | ||
| Enamine | EN300-7314218-5.0g |
2-{benzyl[(benzyloxy)carbonyl]amino}acetic acid |
71922-59-3 | 5g |
$1945.0 | 2023-05-24 | ||
| Enamine | EN300-7314218-10.0g |
2-{benzyl[(benzyloxy)carbonyl]amino}acetic acid |
71922-59-3 | 10g |
$2884.0 | 2023-05-24 |
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-
Comprehensive Overview of Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- (CAS No. 71922-59-3)
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- (CAS No. 71922-59-3), is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. This compound, often referred to as a protected glycine derivative, plays a pivotal role in the development of bioactive molecules and drug intermediates. Its unique structure, featuring a phenylmethoxy carbonyl (Cbz) group and a phenylmethyl (benzyl) moiety, ensures stability during chemical reactions, making it a preferred choice for researchers.
In recent years, the demand for peptide-based therapeutics has surged, driven by advancements in biotechnology and personalized medicine. As a result, compounds like Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-, have gained significant attention. Researchers frequently search for "protected amino acids in peptide synthesis" or "Cbz-glycine derivatives applications," highlighting the compound's relevance in modern drug discovery. Its compatibility with solid-phase peptide synthesis (SPPS) further enhances its utility in creating complex peptide chains.
The chemical properties of 71922-59-3 include a molecular formula of C17H17NO4 and a molecular weight of 299.32 g/mol. Its benzyl-protected and Cbz-protected groups provide excellent resistance to nucleophilic attacks, ensuring high yields in multi-step syntheses. This makes it indispensable for laboratories focusing on medicinal chemistry and bioconjugation. Additionally, its solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) simplifies its handling in laboratory settings.
From an SEO perspective, trending queries such as "best protecting groups for glycine" or "how to use Cbz-protected amino acids" align perfectly with this compound's applications. The growing interest in green chemistry has also led to searches for "eco-friendly peptide synthesis methods," where 71922-59-3 can be employed due to its efficient deprotection under mild conditions. Furthermore, its role in cancer research and neurodegenerative disease studies has sparked discussions about its potential in targeted drug delivery systems.
In conclusion, Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- (CAS No. 71922-59-3), stands as a cornerstone in modern chemical research. Its versatility, stability, and compatibility with high-throughput screening methodologies make it invaluable for academic and industrial applications alike. As the scientific community continues to explore innovative therapeutic approaches, this compound will undoubtedly remain at the forefront of cutting-edge research.
71922-59-3 (Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-) Related Products
- 39608-31-6(Z-Sar-OH)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)